molecular formula C10H12N2NiO8-2 B1233605 Ethylenediaminetetraacetatonickelate(2-)

Ethylenediaminetetraacetatonickelate(2-)

Cat. No. B1233605
M. Wt: 346.9 g/mol
InChI Key: HTLPAEWBUABNNS-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylenediaminetetraacetatonickelate(2-) is a nickel coordination entity.

Scientific Research Applications

1. Instrumental Analysis Laboratory Applications

  • Ethylenediaminetetraacetate (EDTA) is utilized in instrumental analysis laboratories. For instance, in a study, EDTA quantity in commercial blood-collection tubes was determined using coulometric titration with spectrophotometric endpoint detection. This process involves electrolytically generated Cu2+ and teaches students about complexation chemistry applications (Williams, Young, & Killian, 2011).

2. Chelation in Pharmacological and Bromatological Industries

  • EDTA, in its various forms, is used in pharmaceutical and bromatological industries as well as in chelation therapies. Its complexation with metal ions is applied for supplementing essential trace elements (Santi, Baran, Ellena, Nascimento, & Torre, 2008).

3. Water Treatment and Photocatalysis

  • In water treatment, EDTA is known to complex metal ions, often inhibiting metals-removal technologies. A study investigated TiO2 photocatalysis for oxidizing EDTA and its metal complexes in water, revealing different oxidation rates for various metal−EDTA complexes (Madden, Datye, Fulton, Prairie, Majumdar, & Stange, 1997).

4. Dental Applications

  • In dentistry, EDTA is widely used for dissolving lime scale and reacts with calcium ions in dentine to form soluble calcium chelates. It is a significant component in the preparation of root canals (Mohammadi, Shalavi, & Jafarzadeh, 2013).

5. Removal of EDTA in Protein Purification

  • In protein purification, EDTA is used to eliminate divalent cations and inhibit protease activity. However, its removal, essential for many applications, is challenging and often incomplete in standard dialysis procedures (Mónico, Martínez-Senra, Cañada, Zorrilla, & Pérez-Sala, 2017).

6. Use in Molecular Self-Assembly

7. Soil Remediation

  • EDTA is employed in soil remediation, especially for removing trace metals from contaminated soils. Its ability to chelate metals can be enhanced with recycling techniques, which allow multiple uses of the agent in environmental cleanup (Zeng, Sauvé, Allen, & Hendershot, 2005).

8. Drug Delivery Systems

  • EDTA's role in drug delivery systems is expanding. It has been used to load drugs into liposomes, increasing therapeutic effects while reducing cytotoxicity, as shown in studies with doxorubicin-loaded liposomes (Song et al., 2014).

properties

Molecular Formula

C10H12N2NiO8-2

Molecular Weight

346.9 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+)

InChI

InChI=1S/C10H16N2O8.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4

InChI Key

HTLPAEWBUABNNS-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+2]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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